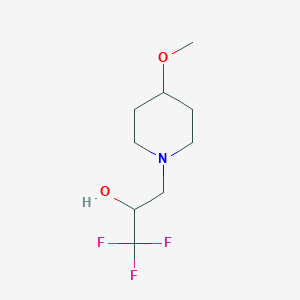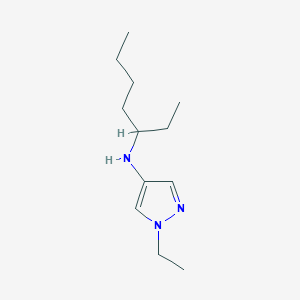
1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl group at the 1-position and a heptan-3-yl group at the N-position of the pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazol-4-amine with heptan-3-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or heptan-3-yl groups can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce pyrazoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic effects are explored in preclinical studies. It may act as an inhibitor or modulator of specific enzymes or receptors, offering potential treatments for various diseases.
Industry: In industrial applications, the compound is used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique properties make it suitable for use in high-performance materials.
Wirkmechanismus
The mechanism of action of 1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate the activity of the target proteins, leading to various physiological effects.
For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This can result in the inhibition of specific biochemical pathways, which may be beneficial in treating diseases associated with overactive enzymes.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine can be compared with other similar compounds in the pyrazole family. Some of these compounds include:
1-Methyl-3-phenyl-1H-pyrazol-5-amine: This compound has a methyl group at the 1-position and a phenyl group at the 3-position. It is used in the synthesis of pharmaceuticals and agrochemicals.
1-Ethyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine: This compound features an ethyl group at the 1-position and a 4-methoxyphenyl group at the 3-position. It is studied for its potential biological activities.
1-Propyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine: This compound has a propyl group at the 1-position and a 4-chlorophenyl group at the 3-position. It is used as an intermediate in the synthesis of various chemical products.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its heptan-3-yl group provides hydrophobic characteristics, while the ethyl group at the 1-position influences its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C12H23N3 |
|---|---|
Molekulargewicht |
209.33 g/mol |
IUPAC-Name |
1-ethyl-N-heptan-3-ylpyrazol-4-amine |
InChI |
InChI=1S/C12H23N3/c1-4-7-8-11(5-2)14-12-9-13-15(6-3)10-12/h9-11,14H,4-8H2,1-3H3 |
InChI-Schlüssel |
DPBREMGOVWKYOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)NC1=CN(N=C1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




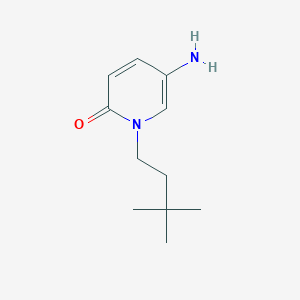

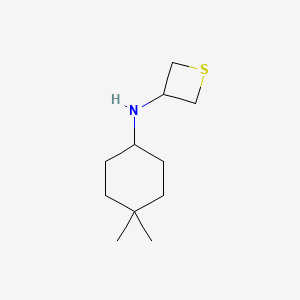
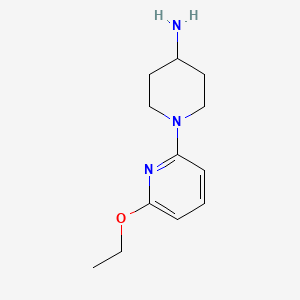
![2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13320098.png)
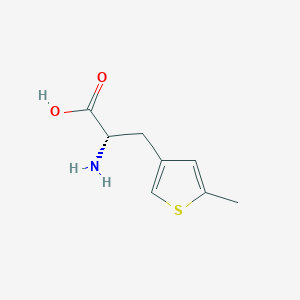


![1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile](/img/structure/B13320119.png)

![(7R,9AS)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13320127.png)
